Diallylacetic acid
Overview
Description
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Scientific Research Applications
Root Formation in Plants : B-indolylacetic acid, a compound related to Diallylacetic acid, has been found effective in stimulating root formation on stem cuttings of various plants. This has practical value in propagation by cuttings, particularly in pea cuttings (Cooper, 1935).
Open-source Software in Chemistry : Dial-a-device, reflecting the 'Dial' part of Diallylacetic, is an affordable, open-source software platform for academic chemistry institutions. It simplifies experiment design, data acquisition, and management (Lütjohann et al., 2015).
Potential Applications in Food Industry : Lactic acid bacteria, resonating with 'lactic' in this compound, have potential applications in the food industry, offering benefits for human health, especially in the areas of multidrug resistance, bacteriocins, and quorum sensing (Konings et al., 2000).
Anaesthetic Applications : "Dial" has been used as a safe anesthetic for major surgical operations on animals, showing a low fatality rate and a recovery time of 36-48 hours in 100 operations (Fulton, Liddell & Rioch, 1930).
Neurotransmitter Study via In Vivo Brain Dialysis : In vivo brain dialysis has been a useful method for studying neurotransmitter systems, including dopamine, noradrenaline, and acetylcholine, derived from neurotransmission and excitatory amino acid neurotransmitters related to neurogenic and metabolic events (Westerink et al., 1987).
Degradation Studies : The degradation of N-diallylacetylurea and related compounds has been studied, revealing the kinetics and mechanisms involved in their solvolysis, offering insights into their chemical behavior under various conditions (Hermann, 1976).
Targeting Triple Negative Breast Cancer : Folic acid-conjugated Diallyl Trisulfide–Solid Lipid Nanoparticles show promise as a therapeutic strategy for treating triple-negative breast cancer, highlighting the potential medical applications of this compound derivatives in enhancing anticancer efficacy and overcoming bioavailability and half-life limitations (De et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2-prop-2-enylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3-4,7H,1-2,5-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQSUPURXTNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-67-2 | |
Record name | 2-(2-Propenyl)-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 99-67-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4283Q9901Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known synthetic pathways for producing diallylacetic acid derivatives?
A2: Yes, a novel synthetic method for preparing 2-alkyl-2,2-diallylacetic acids is described []. This method involves a multi-step process starting with 2-alkylacetic acids. These are first reacted with allyl chloride in an esterification reaction, followed by a Claisen rearrangement catalyzed by sodium hydride, yielding 2-alkyl-4-pentenoic acids. These acids then undergo another round of esterification and Claisen rearrangement to finally yield the desired 2-alkyl-2,2-diallylacetic acids. This method offers a practical approach to synthesizing these compounds, potentially opening avenues for further research and applications.
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